- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiationScience China: Chemistry, 2021, 64(1), 17-21,
Cas no 95-68-1 (2,4-dimethylaniline)

2,4-dimethylaniline structure
Nome del prodotto:2,4-dimethylaniline
2,4-dimethylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-Dimethylbenzenamine
- 2,4-Xylidine
- 2,4-Dimethylaniline
- m-Xylidine
- 1-Amino-2,4-dimethylbenzene
- 2,4-Dimethyl aminobenzene
- 2,4-Dimethylbenzenamine (ACI)
- 2,4-Xylidine (8CI)
- 2,4-Dimethylphenylamine
- 2,4-Xylylamine
- 4-Amino-1,3-dimethylbenzene
- 4-Amino-1,3-xylene
- NSC 7640
- Amitraz Imp. A (BP): 2,4-Dimethylaniline (2,4-Xylidine)
- 2,4-dimethylaniline
-
- MDL: MFCD00007738
- Inchi: 1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3
- Chiave InChI: CZZZABOKJQXEBO-UHFFFAOYSA-N
- Sorrisi: NC1C(C)=CC(C)=CC=1
- BRN: 636243
Proprietà calcolate
- Massa esatta: 121.08900
- Massa monoisotopica: 121.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 90.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 26A^2
Proprietà sperimentali
- Colore/forma: Liquido oleoso incolore [1]
- Densità: 0.98 g/mL at 25 °C(lit.)
- Punto di fusione: −14.3 °C (lit.)
- Punto di ebollizione: 218 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 208,4 ° f
Celsius: 98 ° c - Indice di rifrazione: n20/D 1.558(lit.)
- PH: 7 (22g/l, H2O, 20℃)
- Solubilità: 5g/l
- Coefficiente di ripartizione dell'acqua: 5 g/L (20 ºC)
- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, halogens.
- PSA: 26.02000
- LogP: 2.46680
- Solubilità: Leggermente solubile in acqua, solubile in etanolo, etere, benzene e altri solventi organici. [12]
- Merck: 10084
- Sensibilità: Sensibile alla luce
- Pressione di vapore: 0.16 mmHg ( 25 °C)
- FEMA: 3596
2,4-dimethylaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H301,H311,H331,H373,H411
- Dichiarazione di avvertimento: P261,P273,P280,P301+P310,P311
- Numero di trasporto dei materiali pericolosi:UN 1711 6.1/PG 2
- WGK Germania:2
- Codice categoria di pericolo: 23/24/25-33-51/53
- Istruzioni di sicurezza: S28-S36/37-S45-S61-S28A
- CODICI DEL MARCHIO F FLUKA:8
- RTECS:ZE8925000
-
Identificazione dei materiali pericolosi:
- PackingGroup:II
- Gruppo di imballaggio:II
- Frasi di rischio:R23/24/25; R33; R51/53
- Classe di pericolo:6.1
- TSCA:Yes
- Limite esplosivo:1.1-7.0%(V)
- Condizioni di conservazione:room temp
- Termine di sicurezza:6.1
2,4-dimethylaniline Dati doganali
- CODICE SA:2921419000
- Dati doganali:
Codice doganale cinese:
2921419000Panoramica:
HS:292141900 Sale anilino IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
292141900 anilina e suoi sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
2,4-dimethylaniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | STR00897-1MG |
2,4-Dimethylaniline |
95-68-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | STR00897-5MG |
2,4-Dimethylaniline |
95-68-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | STR00897-1g |
2,4-Dimethylaniline |
95-68-1 | >95% | 1g |
£20.00 | 2025-02-09 | |
Life Chemicals | F2190-0463-0.5g |
"2,4-dimethylaniline" |
95-68-1 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-10l |
2,4-dimethylaniline |
95-68-1 | 99% | 10l |
¥4094.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-500ml |
2,4-dimethylaniline |
95-68-1 | 99% | 500ml |
¥315 | 2024-07-19 | |
TRC | X749690-25g |
2,4-Dimethylaniline(2,4-Xylidine) |
95-68-1 | 25g |
$80.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105632-20l |
2,4-dimethylaniline |
95-68-1 | 99% | 20l |
¥5774.90 | 2023-09-03 | |
TRC | X749690-50g |
2,4-Dimethylaniline(2,4-Xylidine) |
95-68-1 | 50g |
$91.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017379-100ml |
2,4-dimethylaniline |
95-68-1 | 99% | 100ml |
¥94 | 2024-07-19 |
2,4-dimethylaniline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Ammonia , Tripotassium phosphate Catalysts: Copper , 2633071-98-2 Solvents: Dimethyl sulfoxide , Water ; 48 h, 80 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese, bromodicarbonyl[6-[(diphenylphosphino-κP)methyl]-2,2′-bipyridine-κN1,… Solvents: Toluene ; 48 h, 20 bar, 130 °C; 130 °C → 0 °C; 30 min, 0 °C
Riferimento
- Manganese Catalyzed Hydrogenation of Carbamates and Urea DerivativesJournal of the American Chemical Society, 2019, 141(33), 12962-12966,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1.25 h, 1 atm, rt
Riferimento
- Green reusable Pd nanoparticles embedded in phytochemical resins for mild hydrogenations of nitroarenesNew Journal of Chemistry, 2019, 43(44), 17383-17389,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- , Triphos , Bis(trifluoromethanesulfonyl)imide Solvents: Butyl ether ; 24 h, 130 °C
Riferimento
- Ru-Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic acid/TriethylamineAdvanced Synthesis & Catalysis, 2019, 361(16), 3800-3806,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Tris(pentafluorophenyl)borane , Hydrogen Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (SP-5-43)-[2,6-Bis[[bis(1-methylethyl)phosphino-κP]oxy]phenyl-κC]chlorohydroirid… Solvents: Toluene ; 24 h, 50 atm, 120 °C
Riferimento
- Deoxygenative Hydrogenation of Amides Catalyzed by a Well-Defined Iridium Pincer ComplexACS Catalysis, 2016, 6(6), 3665-3669,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C
Riferimento
- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditionsChemical Communications (Cambridge, 2023, 59(30), 4527-4530,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt oxide (titanium oxide supported) Solvents: Ethanol ; 24 h
Riferimento
- Photocatalytic hydrogenation of nitroarenes: supporting effect of CoOx on TiO2 nanoparticlesNew Journal of Chemistry, 2019, 43(2), 748-754,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Lithium hydroxide , Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: 1,4-Dioxane ; 20 min, rt; 16 h, 170 °C
Riferimento
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladiumChemical Science, 2019, 10(18), 4775-4781,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: Titania Solvents: Tetrahydrofuran ; 1 h, rt
Riferimento
- TiO2-Nanoparticles Catalyzed Synthesis of New Trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and Trifluoromethyl-1,2,4-oxadiazolesJournal of Heterocyclic Chemistry, 2018, 55(7), 1702-1708,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Riferimento
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 8 h, 0.6 MPa, 120 °C
Riferimento
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 CatalystACS Catalysis, 2018, 8(11), 10641-10648,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (cobalt and N-doped graphite, supported on SBA-15) , Cobalt (molybdenum oxide and N-doped graphitic carbon, supported on SBA-15) , Silica Solvents: Ethanol ; 60 min, 30 °C
Riferimento
- N-doped graphitic carbon-improved Co-MoO3 catalysts on ordered mesoporous SBA-15 for chemoselective reduction of nitroarenesApplied Catalysis, 2018, 559, 127-137,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 2.5 h, 5 MPa, 100 °C
Riferimento
- Nitrogen-doped graphene-activated metallic nanoparticle-incorporated ordered mesoporous carbon nanocomposites for the hydrogenation of nitroarenesRSC Advances, 2018, 8(16), 8898-8909,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: Molybdenum nitrogen oxide , Carbon nitride (C3N4) Solvents: Ethanol ; 1 h, 30 °C
Riferimento
- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateGreen Chemistry, 2021, 23(21), 8545-8553,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Hexadecyl-3-methylimidazolium bromide (Ruthenium supported) Solvents: Ethanol ; 2 h, 2 MPa, 40 °C
Riferimento
- Preparation of Well-Ordered Mesoporous-Silica-Supported Ruthenium Nanoparticles for Highly Selective Reduction of Functionalized Nitroarenes through Transfer HydrogenationEuropean Journal of Organic Chemistry, 2018, 2018(2), 209-214,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Riferimento
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum nitride (Mo2N) Solvents: Ethanol ; 1 h, 30 °C
Riferimento
- Mo2N as a high-efficiency catalyst for transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrateMolecular Catalysis, 2022, 531,,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C
Riferimento
- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene HydrogenationACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Molybdenum oxide (MoO3) (NiO/SBA-15 supported) , Nickel monoxide (MoO3/SBA-15 supported) Solvents: Ethanol ; 30 min, 40 °C
Riferimento
- Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalystsGreen Chemistry, 2017, 19(3), 809-815,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Nickel , Silica Solvents: Water ; 65 min, rt
Riferimento
- Preparation and characterization of Ni/mZSM-5 zeolite with a hierarchical pore structure by using KIT-6 as silica template: an efficient bi-functional catalyst for the reduction of nitro aromatic compoundsRSC Advances, 2015, 5(43), 34398-34414,
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Triphenylphosphine , Sodium iodide Solvents: Chloroform ; 72 h, 60 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
- NaI/PPh3-Mediated Photochemical Reduction and Amination of NitroarenesOrganic Letters, 2021, 23(14), 5349-5353,
Synthetic Routes 22
Condizioni di reazione
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Riferimento
- C-H Amination of Arenes with HydroxylamineOrganic Letters, 2020, 22(8), 2931-2934,
Synthetic Routes 23
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Sulfur , Water Solvents: Dimethylformamide ; 20 h, 150 °C
Riferimento
- Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategyChemical Papers, 2019, 73(4), 965-975,
Synthetic Routes 24
Condizioni di reazione
1.1 Reagents: Cuprous iodide , Hydrogen bromide Solvents: 1,2-Dichloroethane , Water ; 12 h, 120 °C
Riferimento
- Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of QuinolinesOrganic Letters, 2015, 17(23), 5836-5839,
Synthetic Routes 25
Condizioni di reazione
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Bis(acetylacetonato)nickel Solvents: 1,4-Dioxane ; 3 - 5 h, 80 °C
Riferimento
- Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reductionRSC Advances, 2015, 5(103), 84574-84577,
Synthetic Routes 26
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Ruthenium Solvents: Ethanol , Water ; 240 min, rt
Riferimento
- A One-Step Method for Preparation of Ru Nanoparticle Decorated on Three-Dimensional Graphene with High Catalytic Activity for Reduction of NitroarenesJournal of Cluster Science, 2021, 32(4), 959-965,
Synthetic Routes 27
Condizioni di reazione
Riferimento
- Synthesis, biological evaluation, and in silico study of some unique multifunctional 1,2,4-triazole acetamidesTurkish Journal of Chemistry, 2018, 42(2), 401-417,
Synthetic Routes 28
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Methanol ; 90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent SystemJournal of Organic Chemistry, 2016, 81(19), 9372-9380,
Synthetic Routes 29
Condizioni di reazione
Riferimento
- Synthesis of 2-{(5-phenyl-l,3,4-Oxadiazol-2-yl)sulfanyl}_N-substituted acetamides as potential antimicrobial and hemolytic agentsPakistan Journal of Pharmaceutical Sciences, 2016, 29(3), 801-809,
Synthetic Routes 30
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 2 h, 1 MPa, rt → 45 °C
Riferimento
- Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous CarbonChemCatChem, 2016, 8(8), 1485-1489,
Synthetic Routes 31
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 20 h, 90 °C
Riferimento
- A Highly Water-Dispersible/Magnetically Separable Palladium Catalyst: Selective Transfer Hydrogenation or Direct Reductive N-Formylation of Nitroarenes in WaterChemPlusChem, 2015, 80(12), 1750-1759,
Synthetic Routes 32
Condizioni di reazione
1.1 Catalysts: Iron , Copper , Cellulose Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
1.2 Reagents: Sodium borohydride ; 7 h, 70 °C
Riferimento
- Cellulose supported bimetallic Fe-Cu nanoparticles: a magnetically recoverable nanocatalyst for quick reduction of nitroarenes to amines in waterCellulose (Dordrecht, 2018, 25(6), 3295-3305,
Synthetic Routes 33
Condizioni di reazione
1.1 Reagents: Thiourea , Potassium tert-butoxide Solvents: Ethanol ; 12 h, 80 °C
Riferimento
- Catalyst-Free Chemoselective Reduction of Nitroarenes Using Thiourea as a Hydrogen SourceAsian Journal of Organic Chemistry, 2015, 4(2), 141-144,
Synthetic Routes 34
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Riferimento
- Highly efficient reduction of nitro compounds: recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen sourceSynthetic Communications, 2018, 48(19), 2475-2484,
Synthetic Routes 35
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ceria , Palladium (cerium dioxide-supported) ; 3.5 h, 2 MPa, 45 °C
Riferimento
- High Performance and Active Sites of a Ceria-Supported Palladium Catalyst for Solvent-Free Chemoselective Hydrogenation of NitroarenesChemCatChem, 2017, 9(19), 3743-3751,
Synthetic Routes 36
Condizioni di reazione
Riferimento
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangementNature Communications, 2021, 12(1),,
Synthetic Routes 37
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, 1 atm, rt
Riferimento
- Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenesRSC Advances, 2020, 10(60), 36741-36750,
Synthetic Routes 38
Condizioni di reazione
1.1 Reagents: Sodium hydroxide ; 10 min, 80 °C
Riferimento
- Chromogenic spray reagent for the detection and identifi cation of amitraz in biological materialsJournal of Planar Chromatography--Modern TLC, 2019, 32(1), 51-53,
Synthetic Routes 39
Condizioni di reazione
Riferimento
- Synthesis, characterization, anticancer and antifungal studies of Pyrazole carboxamide derivativesChemistry & Biology Interface, 2018, 8(1), 26-44,
Synthetic Routes 40
Condizioni di reazione
1.1 Reagents: Pyridine , Tetrabutylammonium tetrafluoroborate Solvents: Acetonitrile ; 22 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
1.2 Reagents: Piperidine ; 12 h, 80 °C
Riferimento
- Electrochemical Amination of Less-Activated Alkylated Arenes Using Boron-Doped Diamond AnodesEuropean Journal of Organic Chemistry, 2016, 2016(7), 1274-1278,
2,4-dimethylaniline Raw materials
- Bis(2,4-dimethylphenyl)cadmium
- N-(2,4-Dimethylphenyl)acetamide
- 1,3-Bis(2,4-dimethylphenyl)urea
- N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- Diazene,1,2-bis(2,4-dimethylphenyl)-
- N-Hydroxy-4-nitrobenzimidamide
- Amitraz
- 4-Chloro-m-xylene
2,4-dimethylaniline Preparation Products
- N′-(2,4-Dimethylphenyl)-N-formyl-N-methylmethanimidamide (2713973-21-6)
- 2,4-dimethylaniline (95-68-1)
- 1,2,4-Oxadiazole, 3-(4-nitrophenyl)-5-(trifluoromethyl)- (312633-84-4)
- N-ethyl-2,4-dimethylaniline (1742-94-5)
- 2,6-Dimethylaniline (87-62-7)
- 2-Bromo-4,6-dimethylaniline (41825-73-4)
- 3,5-Dimethylaniline (108-69-0)
2,4-dimethylaniline Fornitori
atkchemica
Membro d'oro
(CAS:95-68-1)2,4-dimethylaniline
Numero d'ordine:CL12943
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:34
Prezzo ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:95-68-1)2,4-Dimethyl aniline
Numero d'ordine:sfd16380
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
(CAS:95-68-1)
Numero d'ordine:SFD2137
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03
Prezzo ($):
2,4-dimethylaniline Letteratura correlata
-
Gianluca Accorsi,Agostina-Lina Capodilupo,Rosa María Claramunt,Guy J. Clarkson,A. Farrán,Francesco G. Gatti,Salvador León,Silvia Venturi New J. Chem. 2021 45 12471
-
Metin ?i?ek,Nevin Gürbüz,Nam?k ?zdemir,?smail ?zdemir,Esin ?spir New J. Chem. 2021 45 11075
-
Mohammed N. Alnajrani,Francis S. Mair Dalton Trans. 2014 43 15727
-
Umran Seven Erdemir,Belgin Izgi,Seref Gucer Anal. Methods 2013 5 1790
-
Reiner Sebastian Sprick,Mario Hoyos,Marion Sofia Wrackmeyer,Adam Valentine Sheridan Parry,Iain Mark Grace,Colin Lambert,Oscar Navarro,Michael Lewis Turner J. Mater. Chem. C 2014 2 6520
Categorie correlate
- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti meta-xilene
- Solventi e chimici organici Composti organici benzoidi Benzene e derivati sostituiti Xileni meta-xilene
- Pesticidi Chimici Ingredienti attivi dei pesticidi Sostanze di riferimento
- Solventi e chimici organici Composti organici Ammine/Solfonamidi
95-68-1 (2,4-dimethylaniline) Prodotti correlati
- 87-17-2(Salicylanilide)
- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)
- 101-21-3(Chlorpropham)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 92-31-9(Toluidine Blue Indicator Solution)
- 99-97-8(4-Dimethylamino Toluene)
- 99-88-7(4-Isopropylaniline)
- 367-34-0(2,4,5-Trifluoroaniline)
- 538-51-2(N,1-diphenylmethanimine)
- 527-20-8(2,3,4,5,6-Pentachlorobenzeneamine)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-68-1)2,4-Dimethyl aniline

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-68-1)2,4-Dimethyl aniline

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta